
Bis(diphenylphosphine)methane monooxide
Overview
Description
Bis(diphenylphosphine)methane monooxide is an organophosphorus compound with the chemical formula (C₆H₅)₂POCH₂P(C₆H₅)₂. It is a white crystalline solid that is used primarily as a ligand in coordination chemistry. This compound is known for its ability to form stable complexes with various metals, making it valuable in both academic research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(diphenylphosphine)methane monooxide can be synthesized through the oxidation of bis(diphenylphosphino)methane. One common method involves the use of hydrogen peroxide as the oxidizing agent. The reaction typically proceeds as follows: [ \text{(C₆H₅)₂PCH₂P(C₆H₅)₂ + H₂O₂ → (C₆H₅)₂POCH₂P(C₆H₅)₂ + H₂O} ] The reaction is carried out in a solvent such as dichloromethane, and the product is isolated by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This typically involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The use of hydrogen peroxide as an oxidant is common due to its efficiency and relatively low cost .
Chemical Reactions Analysis
Types of Reactions
Bis(diphenylphosphine)methane monooxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form bis(diphenylphosphine)methane dioxide.
Reduction: It can be reduced back to bis(diphenylphosphino)methane using reducing agents such as lithium aluminum hydride.
Substitution: The phosphorus atoms in the compound can participate in substitution reactions, forming new phosphine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Various halogenated compounds in the presence of a base.
Major Products Formed
Oxidation: Bis(diphenylphosphine)methane dioxide.
Reduction: Bis(diphenylphosphino)methane.
Substitution: Various phosphine derivatives depending on the substituent introduced.
Scientific Research Applications
Coordination Chemistry
- Ligand Properties : dppmO acts as a bidentate ligand, coordinating through its phosphorus atoms to metal centers. This coordination enhances the stability and reactivity of metal complexes, which are pivotal in catalysis .
- Metal Complex Formation : The compound is extensively used to synthesize metal complexes that are studied for their catalytic properties in various chemical reactions, including hydrogenation and hydroformylation. These reactions are crucial in industrial applications for producing fine chemicals and pharmaceuticals .
Biological Applications
- Metal-Based Drugs : Research has explored the potential of dppmO in developing metal-based therapeutic agents. The ability of this compound to stabilize metal ions is significant for creating effective drug formulations.
- Biological Activity Studies : Studies have indicated that complexes formed with dppmO exhibit interesting biological activities, which could lead to advancements in medicinal chemistry and drug design .
Industrial Applications
- Catalyst Production : dppmO is utilized in producing catalysts for various chemical processes. Its coordination properties facilitate reactions crucial for the synthesis of complex organic molecules .
- Hydroformylation and Hydrogenation Reactions : The compound's metal complexes are employed in hydroformylation processes, converting alkenes into aldehydes, which are valuable intermediates in organic synthesis.
Synthesis of Metal Complexes
A notable study demonstrated the synthesis of platinum(II) complexes using dppmO, highlighting its hemilability and structural considerations. These complexes exhibited distinct catalytic behaviors, showcasing the versatility of dppmO as a ligand .
Lanthanide Complexes
Research involving lanthanide complexes has shown that dppmO can form stable square-antiprismatic cations with various counter ions. This study provided insights into the coordination chemistry of lanthanides with phosphine oxides, expanding the understanding of their potential applications in materials science .
Catalytic Reactions
In a recent investigation, dppmO was utilized in catalytic hydrogenation reactions where it facilitated the conversion of olefins under mild conditions. The study emphasized the efficiency of dppmO-based catalysts in industrial applications, reinforcing its significance in chemical synthesis .
Mechanism of Action
The mechanism of action of bis(diphenylphosphine)methane monooxide primarily involves its role as a ligand. It coordinates with metal ions through its phosphorus atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific metal and reaction conditions used .
Comparison with Similar Compounds
Bis(diphenylphosphine)methane monooxide can be compared with other similar compounds such as:
Bis(diphenylphosphino)methane: The parent compound, which lacks the oxygen atom and has different reactivity and coordination properties.
Bis(diphenylphosphino)ethane: A similar ligand with an ethane backbone instead of a methylene group, which affects its bite angle and coordination behavior.
Bis(diphenylphosphino)propane: Another related ligand with a propane backbone, offering different steric and electronic properties.
The uniqueness of this compound lies in its ability to form stable complexes with a wide range of metals, making it a versatile ligand for various applications .
Biological Activity
Bis(diphenylphosphine)methane monooxide (DPPM-O) is a phosphine oxide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological properties, mechanisms of action, and relevant case studies associated with DPPM-O.
- Molecular Formula : C25H22OP2
- Molecular Weight : 400.39 g/mol
- CAS Number : 23176-18-3
- Melting Point : 187-191 °C
- Boiling Point : Predicted at 517.1 ± 33.0 °C
Mechanisms of Biological Activity
DPPM-O exhibits a range of biological activities through various mechanisms:
- Antimicrobial Activity : DPPM-O has shown effectiveness against several pathogens, including bacteria and viruses. Its ability to disrupt microbial membranes is a key factor in its antimicrobial efficacy .
- Cell Cycle Regulation : Studies indicate that DPPM-O can influence cell cycle progression, particularly by inducing apoptosis in cancer cells. The compound appears to activate pathways related to DNA damage response and apoptosis, making it a candidate for cancer therapy .
- Enzyme Inhibition : DPPM-O acts as an inhibitor for various enzymes involved in critical metabolic pathways. This includes inhibition of proteases and other metabolic enzymes, which can alter cellular metabolism and signaling pathways .
- Neuroprotective Effects : Research suggests that DPPM-O may have neuroprotective properties, potentially through modulation of neuronal signaling pathways such as the MAPK/ERK pathway and others involved in neuroinflammation .
1. Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of DPPM-O against a panel of bacterial strains, the compound demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell walls, leading to cell lysis.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Pseudomonas aeruginosa | 10 |
2. Cancer Cell Apoptosis
A recent investigation into the effects of DPPM-O on breast cancer cells showed that treatment with the compound resulted in increased apoptosis rates compared to control groups. Flow cytometry analysis revealed significant alterations in cell cycle distribution, indicating G1 phase arrest followed by apoptosis.
Treatment Group | Apoptosis Rate (%) |
---|---|
Control | 5 |
DPPM-O (10 µM) | 25 |
DPPM-O (50 µM) | 45 |
3. Enzyme Inhibition Studies
DPPM-O was tested as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The compound exhibited competitive inhibition with an IC50 value of 40 µM, indicating its potential use in treating neurodegenerative diseases like Alzheimer's.
Q & A
Q. Synthesis and Purification of dppmO: Key Methodological Considerations
Question: What are the critical synthetic pathways for preparing high-purity dppmO, and how can impurities (e.g., diphosphine byproducts) be minimized? Answer:
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Synthetic Routes : dppmO is typically synthesized via oxidation of bis(diphenylphosphino)methane (dppm) using controlled stoichiometric oxidants like H₂O₂ or O₂. Substoichiometric conditions (e.g., 0.5–1.0 equiv. of oxidant) are critical to avoid overoxidation to the dioxide (dppmO₂) .
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Purification : Column chromatography on silica gel with ethyl acetate/hexane (1:4) effectively separates dppmO from unreacted dppm and dppmO₂. Confirmation via ³¹P NMR is essential, as residual dppm (δ ~ -10 ppm) and dppmO₂ (δ ~ 25 ppm) exhibit distinct shifts compared to dppmO (δ ~ 35–40 ppm) .
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Data Table :
Compound ³¹P NMR Shift (ppm) Purity Criteria dppm -10 to -15 <1% impurity dppmO 35–40 >98% purity dppmO₂ 20–25 <0.5% impurity
Q. Structural Characterization: Resolving Ambiguities in ³¹P NMR Data
Question: How do 2D NMR techniques resolve ambiguities in distinguishing dppmO from related phosphine oxides? Answer:
- Challenge : dppmO contains two inequivalent ³¹P nuclei with a large chemical shift difference (Δδ ~5–10 ppm), complicating assignment in crowded spectra.
- Methodology : 1H-³¹P-³¹P COSY 2D NMR identifies coupling networks. For dppmO, cross-peaks between the two ³¹P nuclei (Jₚ₋ₚ ~200–300 Hz) and their coupled ¹H environments (e.g., CH₂ protons) confirm connectivity .
- Case Study : In a study of six phosphine oxides, dppmO exhibited unique ³¹P-³¹P coupling absent in compounds like NAD⁺ (Δδ ~0.3 ppm) or PEP (single ³¹P signal). This highlights the necessity of advanced NMR for unambiguous assignment .
Q. Coordination Chemistry: Designing dppmO Complexes with Lanthanides
Question: What factors influence the coordination behavior of dppmO with lanthanide ions, and how does this compare to its dioxide analog (dppmO₂)? Answer:
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Binding Modes : dppmO acts as a monodentate or bridging ligand via its oxygen atom, while dppmO₂ (with two oxygen donors) forms chelating or polynuclear complexes. For example, LaCl₃ binds dppmO₂ in a μ₂-O,O’ bridging mode, whereas dppmO forms weaker adducts .
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Experimental Design : Reactions under inert atmosphere (Ar) prevent ligand oxidation. Single-crystal XRD reveals bond metrics (e.g., La–O bond lengths: ~2.4 Å for dppmO vs. ~2.3 Å for dppmO₂), indicating stronger coordination in the dioxide .
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Data Table :
Parameter dppmO Complex dppmO₂ Complex Ln–O Bond Length 2.40 Å 2.32 Å Coordination # 6–7 8–9
Q. Electronic Effects: Impact of dppmO on Catalytic Systems
Question: How does the electronic nature of dppmO influence its role in transition-metal catalysis compared to dppm? Answer:
- Electronic Tuning : dppmO is a weaker σ-donor but stronger π-acceptor than dppm due to the electron-withdrawing oxide group. This stabilizes low-valent metal centers (e.g., Ru⁰ or Pd⁰) in catalytic cycles.
- Case Study : In Pd-catalyzed cross-coupling, dppmO-modified catalysts show reduced activity compared to dppm but improved selectivity for sterically hindered substrates (e.g., 85% yield for ortho-substituted biaryls vs. 60% with dppm) .
Q. Advanced Research: Addressing Contradictions in Redox Behavior
Question: How can conflicting reports on dppmO’s redox stability be reconciled? Answer:
- Contradiction : Some studies report dppmO as redox-inert, while others note partial reduction to dppm under H₂ atmospheres.
- Resolution : Redox behavior is solvent-dependent. In THF, dppmO remains stable, but in ethanol/H₂O, trace acids (pH <4) protonate the oxide, enabling reduction. Controlled experiments with pH monitoring and in situ ³¹P NMR are critical .
Q. Theoretical Modeling: Predicting dppmO Reactivity
Question: What computational methods best predict dppmO’s reactivity in ligand substitution reactions? Answer:
- Methodology : Density Functional Theory (DFT) at the B3LYP/6-31G* level accurately models P–O bond polarization. Natural Bond Orbital (NBO) analysis reveals charge distribution (P: +1.2, O: -0.8), explaining nucleophilic attack at phosphorus.
- Validation : Experimental kinetics (e.g., SN₂ substitution rates) align with computed activation energies (ΔG‡ ~18 kcal/mol) .
Properties
IUPAC Name |
diphenylphosphorylmethyl(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22OP2/c26-28(24-17-9-3-10-18-24,25-19-11-4-12-20-25)21-27(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNZKBJIWPGRID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22OP2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307678 | |
Record name | Bis(diphenylphosphine)methane monooxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23176-18-3 | |
Record name | NSC193781 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=193781 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bis(diphenylphosphine)methane monooxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Feasible Synthetic Routes
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